
(5-Methyl-3-(pyridin-4-yl)isoxazol-4-yl)methanol
概要
説明
“(5-Methyl-3-(pyridin-4-yl)isoxazol-4-yl)methanol” is a chemical compound with the CAS Number: 1159251-58-7 . It has a molecular weight of 190.2 and its IUPAC name is [5-methyl-3-(4-pyridinyl)-4-isoxazolyl]methanol . The compound is typically in the form of a yellow to brown solid .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C10H10N2O2/c1-7-9(6-13)10(12-14-7)8-2-4-11-5-3-8/h2-5,13H,6H2,1H3 . This indicates that the compound has a molecular formula of C10H10N2O2 .Physical And Chemical Properties Analysis
This compound is a yellow to brown solid . It has a molecular weight of 190.2 and a molecular formula of C10H10N2O2 . The InChI code for the compound is 1S/C10H10N2O2/c1-7-9(6-13)10(12-14-7)8-2-4-11-5-3-8/h2-5,13H,6H2,1H3 .科学的研究の応用
Pharmacology
In pharmacology, this compound could be explored for its potential as a precursor in the synthesis of various pharmacologically active molecules. Its structure suggests it could be useful in creating molecules that interact with central nervous system receptors or enzymes involved in metabolism .
Biochemistry
Biochemically, the isoxazole ring present in the compound is of interest due to its resemblance to natural biochemical structures. It could be used in the study of enzyme inhibition or as a mimetic of natural substrates in metabolic pathways .
Medicinal Chemistry
In medicinal chemistry, the compound’s potential to serve as a building block for more complex molecules is significant. It could be used to synthesize new compounds with potential therapeutic applications, such as antituberculotic agents or GABA A receptor modulators .
Organic Synthesis
For organic synthesis, this compound offers a versatile framework that can be modified to produce a wide range of derivatives. This makes it valuable for constructing libraries of compounds for high-throughput screening in drug discovery .
Analytical Chemistry
In analytical chemistry, derivatives of this compound could be used as standards or reagents in chromatographic methods or spectrometry, aiding in the identification and quantification of various substances .
Chemical Engineering
From a chemical engineering perspective, the compound could be important in the design of processes for the large-scale synthesis of pharmaceuticals. Its properties might influence reaction conditions, purification methods, and the stability of the final product .
特性
IUPAC Name |
(5-methyl-3-pyridin-4-yl-1,2-oxazol-4-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-9(6-13)10(12-14-7)8-2-4-11-5-3-8/h2-5,13H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLRXBPPMKBVAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=NC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-N-{2-chloro-5-[ethyl(phenyl)sulfamoyl]phenyl}acetamide](/img/structure/B2888718.png)
![2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2888719.png)
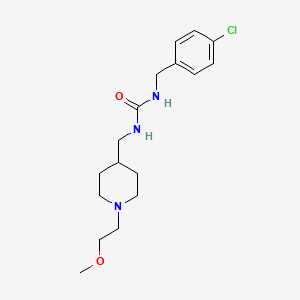
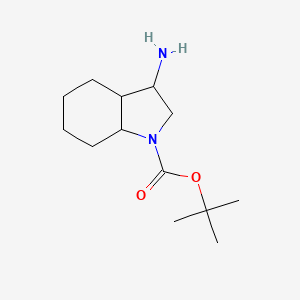
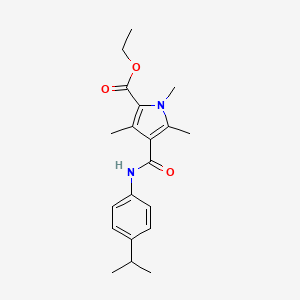
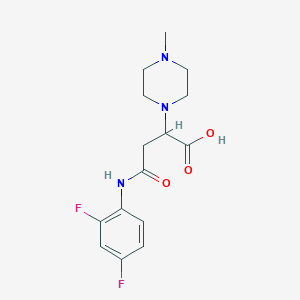
![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2888731.png)
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-(4-methylphenyl)acetic acid](/img/structure/B2888732.png)

![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2,4-difluoroaniline](/img/structure/B2888736.png)
![2-Methyl-4H-pyrazolo[3,4-b][1,4]oxazin-5-one](/img/structure/B2888737.png)
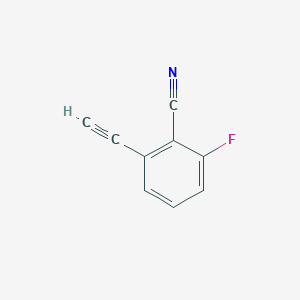
![1-(3-(dimethylamino)propyl)-3-hydroxy-5-(3-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1H-pyrrol-2(5H)-one](/img/structure/B2888739.png)